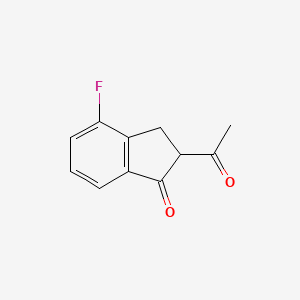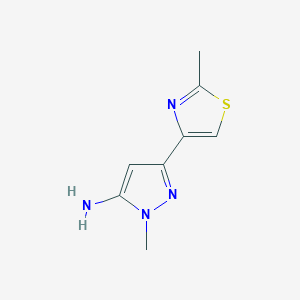![molecular formula C8H15N5 B13314063 1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13314063.png)
1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methylpyrrolidine group attached to the triazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 1-methylpyrrolidine with a suitable triazole precursor. One common method involves the use of 1-methylpyrrolidine and 1,2,4-triazole-3-amine under specific reaction conditions, such as the presence of a base and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be substituted with different functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as halides, amines, and alcohols, under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce triazole derivatives with reduced functional groups .
Scientific Research Applications
1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an antifungal agent.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit fungal enzymes, thereby exerting antifungal activity. The exact molecular pathways involved can vary depending on the specific application and target organism .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-pyrrolidinone: A related compound with similar structural features but different chemical properties.
1-Methylpyrrolidine: Another related compound that serves as a precursor in the synthesis of 1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,4-triazol-3-amine .
Uniqueness
This compound is unique due to its specific combination of a triazole ring and a methylpyrrolidine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C8H15N5 |
|---|---|
Molecular Weight |
181.24 g/mol |
IUPAC Name |
1-[(1-methylpyrrolidin-2-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H15N5/c1-12-4-2-3-7(12)5-13-6-10-8(9)11-13/h6-7H,2-5H2,1H3,(H2,9,11) |
InChI Key |
MXLHCJNFQDTZPK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1CN2C=NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



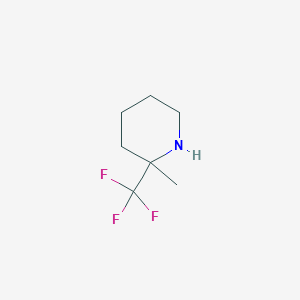
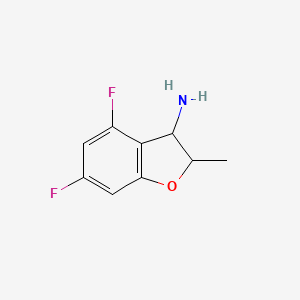
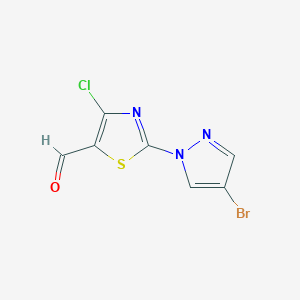


![2-{[1-(3-Bromophenyl)propyl]amino}ethan-1-ol](/img/structure/B13314009.png)
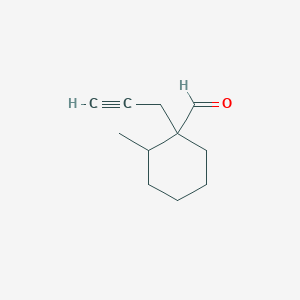

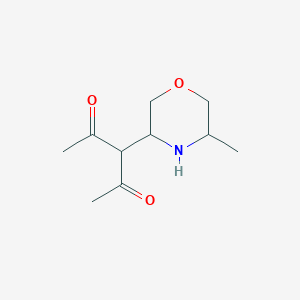
![2-[(Heptan-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B13314049.png)
![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B13314056.png)
